3-Ethyl-3-[(1-methylbenzotriazole-5-carbonyl)amino]pentanoic acid
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Overview
Description
3-Ethyl-3-[(1-methylbenzotriazole-5-carbonyl)amino]pentanoic acid is a synthetic organic compound that features a benzotriazole moiety Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-[(1-methylbenzotriazole-5-carbonyl)amino]pentanoic acid typically involves the following steps:
Formation of the Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.
Acylation: The benzotriazole is then acylated using an appropriate acyl chloride to introduce the 1-methylbenzotriazole-5-carbonyl group.
Amidation: The acylated benzotriazole is reacted with 3-ethylpentanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-[(1-methylbenzotriazole-5-carbonyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with decreased oxygen content.
Substitution: Substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
3-Ethyl-3-[(1-methylbenzotriazole-5-carbonyl)amino]pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-[(1-methylbenzotriazole-5-carbonyl)amino]pentanoic acid involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, inhibiting metalloprotein functions. Additionally, the compound may interact with enzymes, altering their activity through competitive or non-competitive inhibition. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar structural features.
1-Methylbenzotriazole: A derivative with a methyl group at the nitrogen atom.
3-Ethylpentanoic acid: A simpler aliphatic acid without the benzotriazole moiety.
Uniqueness
3-Ethyl-3-[(1-methylbenzotriazole-5-carbonyl)amino]pentanoic acid is unique due to the combination of the benzotriazole moiety with an aliphatic acid. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-ethyl-3-[(1-methylbenzotriazole-5-carbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-4-15(5-2,9-13(20)21)16-14(22)10-6-7-12-11(8-10)17-18-19(12)3/h6-8H,4-5,9H2,1-3H3,(H,16,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKZTLUXHDSNDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC(=O)O)NC(=O)C1=CC2=C(C=C1)N(N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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